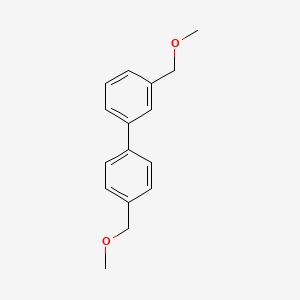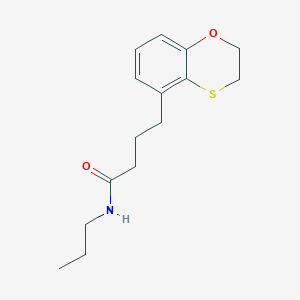
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide is a synthetic organic compound that belongs to the class of benzoxathiins. These compounds are characterized by a benzene ring fused with an oxathiin ring, which contains both oxygen and sulfur atoms. This particular compound has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with 8-hydroxythiochroman, which undergoes a series of reactions to form the benzoxathiin ring through a sulfonium salt intermediate . The key steps include:
Formation of the Benzoxathiin Ring: The starting material, 8-hydroxythiochroman, is reacted with appropriate reagents to form the benzoxathiin ring.
Introduction of the Propylbutanamide Moiety: The benzoxathiin intermediate is then reacted with propylbutanamide under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has been studied for its potential biological activities, including interactions with specific receptors or enzymes.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide involves its interaction with specific molecular targets. For instance, it has been studied as a ligand for melatonin receptors, where it mimics the action of melatonin by binding to these receptors and modulating their activity . The molecular pathways involved include the regulation of circadian rhythms and various endocrine functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzoxathiin-5-yl)heptanamide
- 4-(2,3-Dihydro-1,4-benzoxathiin-5-yl)-N-methylbutanamide
Uniqueness
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide is unique due to its specific structural features and the presence of the propylbutanamide moiety
Propriétés
Numéro CAS |
214894-82-3 |
|---|---|
Formule moléculaire |
C15H21NO2S |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
4-(2,3-dihydro-1,4-benzoxathiin-5-yl)-N-propylbutanamide |
InChI |
InChI=1S/C15H21NO2S/c1-2-9-16-14(17)8-4-6-12-5-3-7-13-15(12)19-11-10-18-13/h3,5,7H,2,4,6,8-11H2,1H3,(H,16,17) |
Clé InChI |
GAGHAWGRMAYWML-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CCCC1=C2C(=CC=C1)OCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)

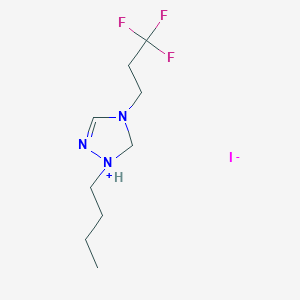
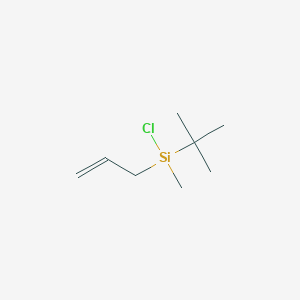
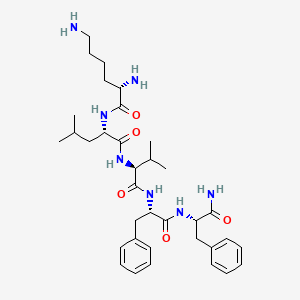
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
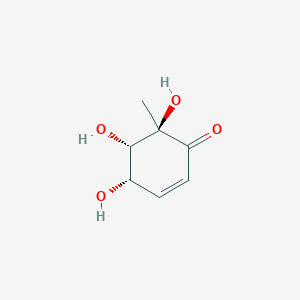
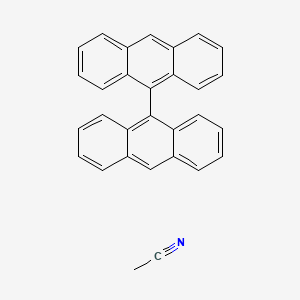
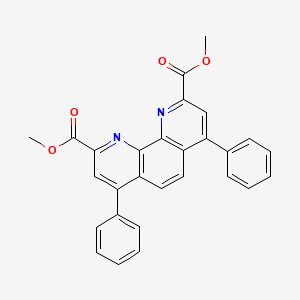
![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)
